1-Chloro-4-(4-pyridinylmethyl)phthalazine
Overview
Description
1-Chloro-4-(4-pyridinylmethyl)phthalazine is a chemical compound with the molecular formula C14H10ClN3 and a molecular weight of 255.70 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a phthalazine ring substituted with a chlorine atom and a pyridinylmethyl group .
Preparation Methods
The synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine typically involves the reaction of phthalazine derivatives with pyridine derivatives under specific conditions. One common method includes the chlorination of 4-(4-pyridinylmethyl)phthalazine using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Chloro-4-(4-pyridinylmethyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The pyridinylmethyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phthalazines and pyridinyl derivatives .
Scientific Research Applications
1-Chloro-4-(4-pyridinylmethyl)phthalazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-pyridinylmethyl)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function . The pathways involved in its mechanism of action depend on the specific biological system being studied but generally include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
1-Chloro-4-(4-pyridinylmethyl)phthalazine can be compared with other similar compounds, such as:
1-Chloro-4-methylphthalazine: This compound has a similar phthalazine ring but with a methyl group instead of a pyridinylmethyl group.
4-(4-Pyridinylmethyl)phthalazine: This compound lacks the chlorine atom but retains the pyridinylmethyl group.
1-Chloro-4-(4-pyridylmethyl)phthalazine: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-Chloro-4-(4-pyridinylmethyl)phthalazine is a chemical compound with the molecular formula and a molecular weight of 255.70 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to function as an enzyme inhibitor, specifically targeting phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. For instance, studies have shown that derivatives of phthalazine, including this compound, exhibit potent inhibition against PDE5, a target for treating erectile dysfunction and pulmonary hypertension .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Angiogenesis Inhibition : Research indicates that this compound possesses angiogenesis-inhibiting properties, making it a candidate for cancer treatment. Its mechanism involves disrupting the formation of new blood vessels that tumors require for growth .
- Vasorelaxant Effects : The compound has demonstrated vasorelaxant effects in studies involving isolated porcine coronary arteries, indicating its potential use in cardiovascular therapies .
- Potential Antiparasitic Activity : Although not extensively studied, there is emerging evidence suggesting that phthalazine derivatives may possess antiparasitic properties, which warrants further investigation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Synthesis Methods
The synthesis of this compound typically involves reactions between phthalazine derivatives and pyridine derivatives under controlled conditions. Common methods include:
- Chlorination : The introduction of chlorine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles under basic conditions.
Chemical Reactions
The compound undergoes various chemical transformations:
- Substitution Reactions : Chlorine can be replaced by amines or thiols.
- Oxidation : The pyridinylmethyl group can be oxidized to form N-oxides.
- Reduction : It can be reduced to yield different derivatives using reducing agents like lithium aluminum hydride.
Properties
IUPAC Name |
1-chloro-4-(pyridin-4-ylmethyl)phthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFOJFCLFTXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365694 | |
Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101094-85-3 | |
Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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